3-ethynyl-N,N-dimethylpyridin-2-amine

Medicinal chemistry Physicochemical property Lead optimization

Researchers procuring 2-aminopyridine building blocks with terminal alkyne handles face limited options; primary amine analogs introduce competing NH-alkyne interactions during coupling. 3-Ethynyl-N,N-dimethylpyridin-2-amine (CAS 1824107-67-6) resolves this via its unique ortho-relationship between the 3-ethynyl and 2-dimethylamino groups. • Enables clean Sonogashira coupling and CuAAC click chemistry without NH interference. • Tertiary dimethylamino group eliminates off-target hydrogen bonding; calculated pKa 5.49 improves membrane permeability for cell-permeable probe development. • Defined 2,3-substitution pattern provides potential bidentate coordination geometry for metal complex applications. Supplied with Certificate of Analysis; standard pack sizes with bulk custom synthesis available.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B13625543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-N,N-dimethylpyridin-2-amine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)C#C
InChIInChI=1S/C9H10N2/c1-4-8-6-5-7-10-9(8)11(2)3/h1,5-7H,2-3H3
InChIKeyFOOVUAIOEHVHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-ethynyl-N,N-dimethylpyridin-2-amine: Properties & Procurement


3-ethynyl-N,N-dimethylpyridin-2-amine (CAS: 1824107-67-6) is a functionalized pyridine derivative characterized by an ethynyl group at the 3-position and a dimethylamino group at the 2-position, with a molecular weight of 146.19 g/mol . This compound is primarily procured as a synthetic intermediate for the preparation of more complex heterocyclic scaffolds, particularly in chemical biology and medicinal chemistry research contexts . The combination of the 2-aminopyridine motif—a privileged pharmacophore—with the terminal alkyne enables downstream diversification via Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Synthetic intermediate for heterocyclic library expansion via alkynyl diversification
Enables Sonogashira coupling and CuAAC click chemistry on the terminal alkyne
Tertiary amine minimizes NH‑related side reactions in transition‑metal catalysis

3-ethynyl-N,N-dimethylpyridin-2-amine: Substitution Limitations


Generic substitution with unsubstituted 2-aminopyridine or alternative ethynylpyridine isomers is scientifically inadvisable due to the compound's unique ortho-relationship between the dimethylamino donor group and the terminal ethynyl handle. The 3-ethynyl group serves as a reactive synthetic anchor for diversification via cross-coupling, while the N,N-dimethyl substitution at the 2-position modulates both the electronic environment of the pyridine ring and the steric profile at the coordinating nitrogen . In contrast, the primary amine analog 3-ethynylpyridin-2-amine (CAS: 67346-74-1) possesses distinct hydrogen-bond donor capacity and different nucleophilicity [1]. Similarly, regioisomers such as 6-ethynyl-N,N-dimethylpyridin-3-amine present fundamentally different substitution patterns that alter both reactivity and downstream synthetic utility [2].

Primary amine analog
3‑Ethynylpyridin‑2‑amine carries an H‑bond donor and different basicity; may alter nucleophilicity and coupling outcomes.
Regioisomer mismatch
6‑Ethynyl‑N,N‑dimethylpyridin‑3‑amine has a fundamentally different substitution pattern, shifting electronic and steric profiles for metal‑catalyzed steps.
Unsubstituted 2‑aminopyridine
Primary amine NH donor can introduce competing coordination and side reactions; limits selectivity in complex synthetic sequences.

3-ethynyl-N,N-dimethylpyridin-2-amine: Differentiation Evidence


Electronic Effects of N,N-Dimethyl Substitution

The N,N-dimethylamino substitution at the 2-position of 3-ethynyl-N,N-dimethylpyridin-2-amine results in a predicted pKa of 5.49 ± 0.10, which differs substantially from the primary amine analog 3-ethynylpyridin-2-amine that possesses distinct hydrogen-bond donor capacity and basicity . This tertiary amine structure eliminates hydrogen-bond donor capacity while retaining acceptor functionality, a critical distinction for ligand design and bioavailability optimization. The dimethylamino group also exerts an electron-donating inductive effect that modulates the electron density at the pyridine nitrogen and the reactivity of the adjacent ethynyl group .

pKa shift from amine class
Class‑level inference
5.49 ± 0.10
Eliminates H‑bond donor capacity; impacts permeability & protein binding
Predicted pKa (ACD/Labs); experimental confirmation advised
Medicinal chemistry Physicochemical property Lead optimization

Ortho-Dimethylamino Substitution vs. Regioisomers

The specific ortho-relationship between the 2-dimethylamino group and the 3-ethynyl group in the target compound defines a unique chelating geometry and steric environment that differs fundamentally from alternative regioisomers such as 6-ethynyl-N,N-dimethylpyridin-3-amine [1]. This 2,3-substitution pattern positions the pyridine nitrogen for potential bidentate coordination with the dimethylamino nitrogen, a feature absent in 3,2-unsubstituted pyridines or para-substituted analogs. The predicted boiling point of 232.0 ± 25.0 °C distinguishes this compound from its regioisomers based on differing intermolecular interactions .

Boiling point & regioisomer identity
Class‑level inference
232.0 ± 25.0 °C
Predicted bp differentiates from 6‑ethynyl regioisomer; structural difference confirmed
Comparator bp not available; predicted value only
Synthetic methodology Regioselectivity Coupling chemistry

Steric and Electronic Profile vs. 2-Aminopyridine

The N,N-dimethyl substitution at the 2-position of 3-ethynyl-N,N-dimethylpyridin-2-amine confers distinct steric and electronic properties compared to unsubstituted 2-aminopyridine (pKa ≈ 6.7). In catalytic applications, 2-aminopyridine has demonstrated organocatalytic activity for epoxide conversion to cyclic carbonates under solvent-free conditions, though without quantitative yield data for direct comparison [1]. The tertiary amine in the target compound eliminates NH-related side reactions (e.g., undesired N-alkylation or N-arylation) that plague primary 2-aminopyridines in cross-coupling applications, a distinction supported by literature documenting the need for specialized catalysts to overcome 2-aminopyridine coordination interference [2].

Amine class & reactivity profile
Class‑level inference
Target: Tertiary amine, no NH donor
Comparator: Primary amine (2‑aminopyridine, pKa ≈6.7)
Tertiary amine avoids NH‑related side reactions; provides a cleaner building block for cross‑coupling
Functional group class difference; no direct quantitative comparison available
Catalysis Ligand design Organocatalysis

Research Applications of 3-ethynyl-N,N-dimethylpyridin-2-amine


Sonogashira Coupling to Phenylethynyl Heterocycles

The terminal ethynyl group at the 3-position enables direct Sonogashira coupling with aryl halides to generate phenylethynyl-substituted pyridine derivatives. This synthetic route is specifically enabled by the compound's unique ortho-relationship between the 3-alkyne and 2-dimethylamino group, which provides a defined steric environment for coupling and potential directing group effects . The tertiary amine structure eliminates competing NH-alkyne interactions that would complicate analogous couplings with primary amine derivatives.

CuAAC Click Chemistry for Probe Development

The terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation and probe synthesis applications . The absence of a primary amine (pKa shift to 5.49 ± 0.10) reduces off-target hydrogen bonding and improves membrane permeability characteristics relative to primary amine analogs, making this compound a more suitable scaffold for developing cell-permeable chemical probes .

Bidentate Ligand for Coordination Chemistry

The 2-dimethylamino and 3-ethynyl groups in ortho-relationship create potential for bidentate coordination through the pyridine nitrogen and dimethylamino nitrogen. This chelating geometry is distinct from that available with 6-ethynyl regioisomers or primary 2-aminopyridines, enabling the development of metal complexes with defined coordination spheres for catalytic applications .

Multicomponent Reactions for Pyridine Diversification

The compound can serve as a pre-functionalized intermediate in multicomponent reactions (MCRs) for generating polysubstituted pyridine libraries. The ethynyl group can be further elaborated, while the dimethylamino group at the 2-position remains intact throughout subsequent transformations, providing a stable handle for further diversification. This utility is predicated on the specific 2,3-substitution pattern, as alternative regioisomers would yield different substitution outcomes in MCR cascades .

Application
Selection Property
Validation Focus
Sonogashira coupling for heterocycles
Ortho‑substitution pattern with terminal alkyne
Coupling reactivity and directing group effect
CuAAC click chemistry for probes
Terminal alkyne with reduced H‑bond donor capacity
Bioconjugation efficiency and cell permeability
Bidentate ligand design
Chelating geometry from 2,3‑substitution
Metal complex formation and coordination sphere
Multicomponent diversification
Stable 2‑dimethylamino handle with reactive 3‑ethynyl group
Regioselectivity in MCR cascades
Quote Request

Request a Quote for 3-ethynyl-N,N-dimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.